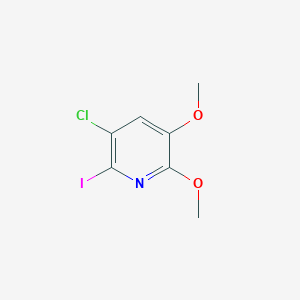

3-Chloro-2-iodo-5,6-dimethoxypyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-2-iodo-5,6-dimethoxypyridine is a chemical compound with the molecular formula C7H7ClINO2 and a molecular weight of 299.49 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H7ClINO2/c1-11-5-3-4 (8)6 (9)10-7 (5)12-2/h3H,1-2H3 . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a molecular weight of 299.5 .Aplicaciones Científicas De Investigación

Halogen Shuffling and Electrophilic Substitutions

Research on halogen shuffling in pyridines, such as the site-selective electrophilic substitutions, demonstrates the versatility of halogenated pyridines in organic synthesis. For instance, the transformation of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative via treatment with lithium diisopropylamide and iodine showcases a methodology that could be applicable to 3-Chloro-2-iodo-5,6-dimethoxypyridine for generating variously substituted pyridine derivatives (Mongin et al., 1998).

Synthesis of Dimethoxypyrimidines and Uracils

The synthesis of dimethoxypyrimidines and uracils with novel C-5 substituents from 5-Iodo-2,4-dimethoxypyrimidine illustrates the potential of halogenated dimethoxypyridines in constructing complex heterocyclic compounds. Such methodologies could highlight the synthetic value of this compound in accessing a variety of heterocyclic frameworks (Kundu & Chaudhuri, 1991).

Regioselective Ortho-Lithiation

The regioselective ortho-lithiation of halopyridines leading to ortho-disubstituted pyridines and the convenient generation of pyridynes from halopyridines, such as 4-iodo-3-chloropyridine, offer insights into directed lithiation strategies that could be applicable to this compound for the synthesis of ortho-disubstituted derivatives (Gribble & Saulnier, 1993).

Deprotonation Using Lithium Magnesates

The study on the deprotonation of chloropyridines with lithium magnesates, leading to functionalized pyridine derivatives after trapping with iodine, demonstrates the chemical reactivity of chloropyridines towards nucleophilic substitution reactions. This could suggest similar reactivity patterns for this compound in synthesizing iodo- or other halogen-substituted derivatives (Awad et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

3-chloro-2-iodo-5,6-dimethoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClINO2/c1-11-5-3-4(8)6(9)10-7(5)12-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNRLBWHPGFGAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1OC)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-3-({2-hydroxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}sulfonyl)benzamide](/img/structure/B2803681.png)

![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile](/img/structure/B2803682.png)

![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide](/img/structure/B2803688.png)

![methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate](/img/structure/B2803690.png)

![10-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2803693.png)

![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2803694.png)

![8-(4-fluorophenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2803696.png)

![Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate](/img/structure/B2803700.png)

![1-(2-ethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2803702.png)